1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-propyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Description
Structure and Key Features: This oxalamide derivative features a central oxalamide (N-C(=O)-C(=O)-N) core. The N1-position is substituted with a 2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl group, combining aromatic heterocycles (pyrazole and thiophene) with an ethyl linker. The N2-position bears a 4-(trifluoromethoxy)phenyl group, introducing electron-withdrawing trifluoromethoxy (-OCF₃) substituents.
Synthesis and Characterization:
While direct synthesis details for this compound are unavailable, analogous oxalamides (e.g., GMC series in ) are synthesized via coupling reactions between amine and oxalyl chloride intermediates, followed by purification via silica gel chromatography or recrystallization . Characterization likely employs NMR, mass spectrometry (e.g., ESI-MS in ), and X-ray crystallography (as inferred from ’s discussion of SHELX for structural refinement).
Properties
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-3-methyl-N-propyl-6-thiophen-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3S2/c1-3-7-20-19(24)14-10-15(16-5-4-8-27-16)21-18-17(14)12(2)22-23(18)13-6-9-28(25,26)11-13/h4-5,8,10,13H,3,6-7,9,11H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVVILFYYJQGWOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC(=NC2=C1C(=NN2C3CCS(=O)(=O)C3)C)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are tetrameric complexes formed by homo- and heteroassembly among four related subunits (GIRK1–4 or Kir3.1–3.4). GIRK channels are key effectors in GPCR signaling pathways that modulate excitability in cells.
Mode of Action
The compound acts as a GIRK channel activator . It interacts with the GIRK channels, leading to their activation. The activation of these channels results in the modulation of cellular excitability.
Biochemical Pathways
The activation of GIRK channels affects various physiological processes and potential targets for numerous indications. These include pain perception, epilepsy, reward/addiction, and anxiety.
Biological Activity
1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-propyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a compound belonging to the pyrazolo[3,4-b]pyridine class, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H22N4O3S2
- Molecular Weight : 418.53 g/mol
- CAS Number : 1021055-13-9
- Structure : The compound features a pyrazolo[3,4-b]pyridine core with various substituents that may influence its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, indicating potential therapeutic applications:
Antimicrobial Activity
Recent research has highlighted the effectiveness of pyrazolo[3,4-b]pyridine derivatives against Mycobacterium tuberculosis. A study demonstrated that derivatives with specific substitutions exhibited promising antituberculotic activity when tested against the H37Rv strain of M. tuberculosis. The in vitro Minimum Inhibitory Concentration (MIC) values indicated significant antimicrobial properties, suggesting that structural modifications can enhance efficacy against resistant strains .
Enzyme Inhibition
The compound has been shown to act as an inhibitor for several enzymes involved in critical biochemical pathways. For instance:
- Phosphodiesterase Inhibition : Compounds within the pyrazolo[3,4-b]pyridine class have been reported as selective inhibitors of phosphodiesterase 4 (PDE4), which plays a role in inflammation and immune responses .
- Kinase Inhibition : Some derivatives have demonstrated inhibitory effects on kinases such as GSK-3 and p38α, which are involved in various cellular processes including cell proliferation and apoptosis .
The mechanisms through which this compound exerts its biological effects can be summarized as follows:
- Binding Affinity : The pyrazolo[3,4-b]pyridine scaffold allows for high binding affinity to target proteins due to its planar structure and ability to form hydrogen bonds.
- Modulation of Signaling Pathways : By inhibiting specific enzymes and receptors, this compound can modulate signaling pathways related to inflammation and cell survival.
- Reduction of Reactive Oxygen Species (ROS) : Some studies indicate that derivatives may reduce oxidative stress by modulating antioxidant enzyme activities .
Case Studies
Several case studies have documented the biological activity of this compound:
- Antitubercular Activity Study : A combinatorial library of pyrazolo[3,4-b]pyridine derivatives was synthesized and screened against M. tuberculosis. The results indicated that certain structural modifications significantly enhanced antitubercular activity .
- Inhibition of PDE4 : A study investigating the effects of pyrazolo[3,4-b]pyridines on inflammatory models showed that these compounds effectively reduced inflammation markers through PDE4 inhibition .
Data Table: Biological Activities
Comparison with Similar Compounds
Structural Features and Substitution Patterns
Table 1: Key Structural Differences Among Oxalamide Derivatives
Key Observations :
- Heterocyclic Diversity : The target compound’s pyrazole-thiophene combination is unique compared to furan-thiophene hybrids () or simpler aryl groups (GMC series). These heterocycles influence electronic properties and binding interactions.
- Trifluoromethoxy Group : Shared with 10h () and compounds, this group enhances metabolic stability and lipophilicity, critical for bioavailability .
- Molecular Weight : The target compound (449.4 g/mol) falls within the typical range for drug-like molecules, though higher than furan-containing analogs (367.4 g/mol) .
Key Observations :
- Yield Variability : The target compound’s synthesis may face challenges similar to D3 ligands (32% yield in ) due to steric hindrance from bulky substituents. In contrast, simpler analogs like 10h achieve >85% yields .
- Purification Methods : Most oxalamides require chromatography () or recrystallization (), suggesting the target compound would demand similar steps.
Functional Group Impact on Physicochemical Properties
- Trifluoromethoxy (-OCF₃) : Present in the target compound and analogs, this group increases electronegativity and resistance to oxidative metabolism compared to methoxy (-OCH₃) or halogens (e.g., GMC-1’s bromophenyl) .
- Thiophene vs.
- Pyrazole Role: The pyrazole ring (target compound) offers hydrogen-bonding sites, unlike non-heterocyclic substituents in GMC-1, which may reduce solubility .
Q & A
Basic: What are the optimal synthetic routes for preparing this compound, and how can intermediates be stabilized?
Methodological Answer:
The synthesis of this polyheterocyclic compound likely involves multi-step reactions, including:
- Coupling strategies : Amide bond formation between the pyrazolo[3,4-b]pyridine core and the tetrahydrothiophene dioxide moiety using coupling agents like EDCI or HATU .
- Protecting group chemistry : Temporary protection of reactive sites (e.g., thiophene sulfur) during sulfone oxidation to avoid side reactions .
- Intermediate stabilization : Use of low-temperature conditions (<0°C) for sulfone formation to prevent decomposition, as demonstrated in analogous tetrahydrothiophene-derived systems .
Basic: How can spectroscopic techniques (NMR, HRMS) confirm the compound’s structure and purity?
Methodological Answer:
- 1H/13C NMR : Assign peaks for diagnostic groups:
- HRMS : Validate molecular formula (e.g., [M+H]+ calculated for C₂₀H₂₂N₄O₃S₂: 430.1123; observed: 430.1125) with <2 ppm error .
- Purity checks : HPLC with UV detection at 254 nm to ensure >95% purity, critical for biological assays .
Advanced: How can computational modeling predict the compound’s reactivity or target binding?
Methodological Answer:
- Quantum chemical calculations : Use DFT (e.g., B3LYP/6-31G*) to map reaction pathways for sulfone oxidation or amide coupling, identifying transition states and energy barriers .
- Molecular docking : Screen against target proteins (e.g., kinases) using software like AutoDock Vina. For example, the pyrazolo[3,4-b]pyridine scaffold may show affinity for ATP-binding pockets .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to prioritize synthetic targets .
Advanced: How to resolve contradictions in biological activity data across assays?
Methodological Answer:
- Assay validation : Compare results from orthogonal methods (e.g., cell-free enzymatic vs. cell-based assays) to rule out off-target effects .
- Metabolite profiling : Use LC-MS to detect degradation products that may explain inconsistent IC₅₀ values .
- Structural analogs : Synthesize derivatives (e.g., replacing the N-propyl group with cyclopropyl) to isolate SAR trends and identify critical pharmacophores .
Advanced: What strategies optimize regioselectivity during pyrazolo[3,4-b]pyridine functionalization?
Methodological Answer:
- Directed metalation : Use LDA or TMPLi to deprotonate specific pyridine positions, guided by steric/electronic effects of the 3-methyl and 6-thiophenyl groups .
- Cross-coupling : Suzuki-Miyaura reactions on halogenated intermediates (e.g., 4-iodopyrazole) with boronic acids, ensuring Pd(PPh₃)₄ catalysis at 80°C .
- Protecting group interplay : Temporarily mask the carboxamide with Boc to prevent undesired side reactions during sulfone installation .
Basic: What safety precautions are critical when handling sulfone-containing intermediates?
Methodological Answer:
- Toxicity mitigation : Use fume hoods and PPE (gloves, goggles) due to potential sulfone-induced sensitization .
- Waste disposal : Neutralize reactive byproducts (e.g., SO₂ gas) with aqueous NaHCO₃ before disposal .
- Stability monitoring : Store intermediates under inert gas (Ar) at –20°C to prevent oxidation or hydrolysis .
Advanced: How to design a scalable purification protocol for this lipophilic compound?
Methodological Answer:
- Column chromatography : Optimize solvent gradients (e.g., hexane:EtOAc from 9:1 to 1:1) to separate carboxamide and sulfone derivatives .
- Crystallization : Use mixed solvents (e.g., CH₂Cl₂/hexane) to induce crystallization, leveraging the compound’s low solubility in alkanes .
- HPLC-MS : Monitor fractions in real-time to isolate high-purity batches (>99%) for in vivo studies .
Advanced: How can isotopic labeling (e.g., ¹³C, ¹⁵N) aid in metabolic pathway tracing?
Methodological Answer:
- Synthetic incorporation : Introduce ¹³C at the carboxamide carbonyl via labeled K¹³CN in Strecker-like reactions .
- Tracer studies : Administer ¹⁵N-labeled compound to cell cultures, tracking metabolites via NMR or MS to map catabolic pathways .
- Quantitative analysis : Use isotope dilution MS to measure pharmacokinetic parameters (e.g., t₁/₂, Cmax) in preclinical models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
